4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
描述
4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential use in treating various inflammatory diseases. This compound was initially developed by Takeda Pharmaceutical Company as a selective Toll-like receptor 4 (TLR4) inhibitor.
作用机制
4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide selectively inhibits TLR4 signaling by targeting the intracellular domain of TLR4, which is responsible for initiating the downstream signaling cascade. Specifically, this compound binds to a specific site on TLR4, preventing the recruitment of adaptor proteins and downstream signaling molecules, ultimately leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-inflammatory effect in various in vitro and in vivo models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in response to TLR4 activation. In addition, this compound has been shown to reduce tissue damage and improve survival in animal models of sepsis and acute lung injury.
实验室实验的优点和局限性
One of the main advantages of 4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is its selectivity for TLR4 signaling, which allows for a more targeted approach to inhibiting inflammation. In addition, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
未来方向
There are several potential future directions for the study of 4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide. One area of interest is the potential use of this compound in treating other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. In addition, there is ongoing research into the development of more potent and selective TLR4 inhibitors based on the structure of this compound. Finally, there is interest in exploring the use of this compound in combination with other anti-inflammatory agents to achieve a synergistic effect.
科学研究应用
4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide has been extensively studied for its potential use in treating various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. The compound has been shown to selectively inhibit TLR4 signaling, which is involved in the initiation of the inflammatory response. By blocking TLR4 signaling, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thus attenuating the inflammatory response.
属性
IUPAC Name |
4-tert-butyl-N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-20(2,3)16-6-10-18(11-7-16)27(25,26)23-19-12-13-24(22-19)14-15-4-8-17(21)9-5-15/h4-13H,14H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPAFMCPSULNLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。